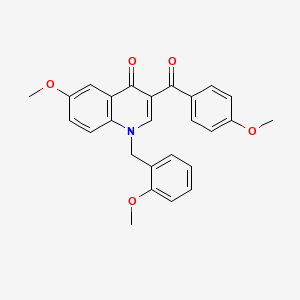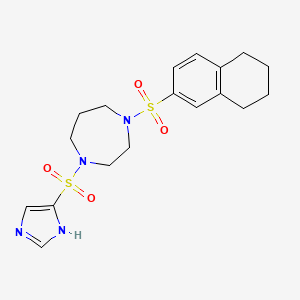
6-methoxy-3-(4-methoxybenzoyl)-1-(2-methoxybenzyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-methoxy-3-(4-methoxybenzoyl)-1-(2-methoxybenzyl)quinolin-4(1H)-one is a synthetic compound that belongs to the quinoline family. It is also known as CKD-516 and has been studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Synthesis and Biological Testing
The synthesis of complex organic compounds, including quinolin-4(1H)-one derivatives, plays a crucial role in exploring their potential biological activities. For instance, the synthesis of lakshminine, a related oxoisoaporphine alkaloid, has facilitated biological testing against various human cell lines, although only marginal antiproliferative activity was observed in specific compounds (Castro-Castillo et al., 2010). Similarly, the development of new synthetic approaches to 6-oxoisoaporphine and tetrahydroisoquinoline derivatives highlights the continuous interest in diversifying the chemical space for biological screening (Sobarzo-Sánchez et al., 2010).
Antimicrobial Activity
Quinoline derivatives have been evaluated for their antimicrobial properties, demonstrating potential as anti-tubercular agents. Compounds synthesized with variations in the quinoline core have shown significant activity against Mycobacterium tuberculosis strains, underlining the therapeutic potential of these molecules (Maurya et al., 2013). Another study involving the synthesis of quinoline derivatives containing an azole nucleus revealed good to moderate antimicrobial activity against a variety of microorganisms, showcasing the broad-spectrum potential of these compounds (Özyanik et al., 2012).
Anticancer and Anti-inflammatory Activities
The exploration of quinolin-4(1H)-one derivatives extends to evaluating their anticancer and anti-inflammatory activities. Certain derivatives have demonstrated significant cytotoxic activities against cancer cell lines, suggesting potential for development as anticancer agents (Reddy et al., 2013). Moreover, novel quinoline derivatives have been synthesized and tested for their anti-inflammatory, analgesic, and antimicrobial activities, revealing compounds with promising pharmacological profiles (Alam et al., 2011).
properties
IUPAC Name |
6-methoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-30-19-10-8-17(9-11-19)25(28)22-16-27(15-18-6-4-5-7-24(18)32-3)23-13-12-20(31-2)14-21(23)26(22)29/h4-14,16H,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLNBPCQTLNVNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2362855.png)
![2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2362859.png)
![2-[4-(Aminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid;hydrochloride](/img/structure/B2362860.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2362861.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2362862.png)
![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2362863.png)



![4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline](/img/structure/B2362867.png)

![6-ethyl-3-(3-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2362876.png)
